molecular formula C11H16N4S B13641598 n-Methyl-1-(1-methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine

n-Methyl-1-(1-methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine

Cat. No.: B13641598
M. Wt: 236.34 g/mol
InChI Key: ZGJAERDGYKESCJ-UHFFFAOYSA-N
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Description

Overview of n-Methyl-1-(1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)propan-1-amine in Contemporary Chemical Research

The compound features a 1,2,4-triazole core substituted at the 3-position with a thiophen-2-yl group and at the 5-position with a propan-1-amine chain bearing an N-methyl group. Its SMILES notation ($$ \text{CCC(NC)C}1\text{=NC(C}2\text{=CC=CS}2\text{)=NN}1\text{C} $$) underscores the connectivity of these moieties. The triazole-thiophene linkage introduces conjugated π-systems, enhancing electronic delocalization and potential binding interactions with biological targets. Computational descriptors, such as a topological polar surface area (TPSA) of 42.74 and a logP value of 2.21, suggest moderate solubility and lipophilicity, positioning it as a viable candidate for drug discovery.

Historical Development and Discovery of Triazole-Thiophene Derivatives

The synthesis of triazole-thiophene hybrids emerged in the late 20th century, driven by the need for novel antimicrobial agents. Early work by Wujec et al. (2004) demonstrated that 1,2,4-triazoline-5-thione derivatives exhibit inhibitory activity against Trichophyton spp., a fungal pathogen. These findings catalyzed interest in modifying triazole scaffolds with sulfur-containing heterocycles like thiophene to enhance bioactivity. The introduction of alkylamine side chains, as seen in the title compound, represents a strategic evolution to improve pharmacokinetic properties such as membrane permeability and metabolic stability.

Rationale and Scope of Academic Investigation

Current studies prioritize elucidating structure-activity relationships (SARs) for triazole-thiophene amines. Key research questions include:

  • How does the N-methyl substitution on the propan-1-amine chain influence electronic and steric properties?
  • What role does the thiophene ring play in modulating interactions with enzymatic active sites?
    Experimental approaches combine X-ray crystallography, as exemplified in prior triazole-thiophene structural analyses, with computational docking simulations to predict target affinities.

Significance of Triazole-Thiophene-Linked Amines in Medicinal Chemistry

Triazole-thiophene hybrids occupy a critical niche in medicinal chemistry due to their dual capacity for hydrogen bonding (via triazole nitrogens) and hydrophobic interactions (via thiophene). The amine moiety in the title compound introduces a protonatable site, facilitating solubility in physiological environments and enabling salt formation for drug formulation. These attributes align with broader efforts to develop multitarget agents against resistant pathogens, leveraging synergistic effects between heterocyclic cores and functional side chains.

Table 1: Key Molecular Properties of this compound

Property Value Source
Molecular Formula $$ \text{C}{11}\text{H}{16}\text{N}_4\text{S} $$
Molecular Weight 236.34 g/mol
SMILES CCC(NC)C1=NC(C2=CC=CS2)=NN1C
Topological Polar Surface Area 42.74 Ų
LogP 2.21

Properties

Molecular Formula

C11H16N4S

Molecular Weight

236.34 g/mol

IUPAC Name

N-methyl-1-(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)propan-1-amine

InChI

InChI=1S/C11H16N4S/c1-4-8(12-2)11-13-10(14-15(11)3)9-6-5-7-16-9/h5-8,12H,4H2,1-3H3

InChI Key

ZGJAERDGYKESCJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC(=NN1C)C2=CC=CS2)NC

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Routes and Reaction Conditions

Step Reaction Type Reagents and Conditions Description
1 Cyclization to form triazole Hydrazine derivatives + carbonyl compounds, acidic or basic medium, reflux or microwave-assisted heating Cyclocondensation forms the 1,2,4-triazole core by ring closure involving hydrazine and aldehydes or ketones.
2 Cross-coupling Thiophene derivative (e.g., 2-bromothiophene), Pd(0) catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (DMF or toluene), 80-120°C Palladium-catalyzed Suzuki or Stille coupling installs the thiophene ring at the 3-position of the triazole.
3 Alkylation Alkyl halide (e.g., 3-chloropropan-1-amine), base (e.g., triethylamine), solvent (acetonitrile or DMF), 50-80°C Introduction of the n-methylated propan-1-amine side chain via nucleophilic substitution on the triazole-thiophene intermediate.

Detailed Description of Each Step

2.3.1 Formation of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring is synthesized by cyclization of hydrazine derivatives with appropriate carbonyl compounds. This reaction typically proceeds under acidic or basic conditions, often in refluxing ethanol or aqueous media. Microwave-assisted synthesis has been reported to reduce reaction times significantly (to 5–10 minutes) while improving yields and purity by enhancing reaction kinetics.

Reaction Mechanisms and Analysis

Reaction Type Common Reagents Mechanistic Notes Typical Products
Cyclization Hydrazine, aldehydes/ketones Nucleophilic attack of hydrazine nitrogen on carbonyl carbon, followed by ring closure and dehydration 1,2,4-Triazole ring structures
Cross-coupling Pd(0) catalyst, base Oxidative addition, transmetallation, reductive elimination cycle enabling C-C bond formation Thiophene-substituted triazole intermediates
Alkylation Alkyl halides, base Nucleophilic substitution (S_N2) of halide by amine nitrogen Alkylated triazole-thiophene amine derivatives

Optimization and Industrial Considerations

Industrial synthesis of this compound often focuses on:

  • Yield maximization: Through optimization of catalyst loading, reaction time, and temperature.
  • Purity enhancement: Employing advanced purification techniques such as recrystallization, chromatography, or continuous flow reactors.
  • Scalability: Ensuring that reactions are amenable to scale-up without loss of efficiency or product quality.

Microwave-assisted synthesis is gaining traction for its ability to reduce reaction times and improve yields, especially in the cyclization step.

Characterization Techniques

The synthesized compound is typically characterized by:

Summary Table of Preparation Methods

Step No. Reaction Type Key Reagents/Conditions Yield Range (%) Notes
1 Cyclization Hydrazine + carbonyl, acidic/basic, reflux/microwave 70–85 Microwave reduces time
2 Pd-catalyzed coupling Pd(PPh3)4, K2CO3, DMF/toluene, 80-120°C 65–90 Suzuki preferred for mildness
3 Alkylation Alkyl halide, triethylamine, acetonitrile, 50-80°C 60–80 Controlled temperature needed

Chemical Reactions Analysis

Types of Reactions

n-Methyl-1-(1-methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methyl group on the amine can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

n-Methyl-1-(1-methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of n-Methyl-1-(1-methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs vary in heterocyclic core, substituent positions, and functional groups. Below is a comparative analysis:

Table 1: Structural Comparison

Compound Name Core Structure Substituents (Position) Key Functional Groups Reference
n-Methyl-1-(1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)propan-1-amine (Target) 1,2,4-Triazole Methyl (1), Thiophen-2-yl (3), n-MePropanamine (5) Thiophene, Triazole, Propanamine -
Methiopropamine (N-methyl-1-(thiophen-2-yl)propan-2-amine) None Thiophen-2-yl, Propan-2-amine Thiophene, Secondary Amine
(1S)-1-(1-Ethyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride 1,2,4-Triazole Ethyl (1), Propan-1-amine (5) Triazole, Primary Amine, Ethyl
1-Ethyl-N-[(thiophen-2-yl)methyl]-1H-tetrazol-5-amine Tetrazole Ethyl (1), Thiophen-2-ylmethyl (5) Tetrazole, Thiophene, Secondary Amine
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride 1,2,4-Triazole Methyl (1), Propan-1-amine (3) Triazole, Primary Amine
3-Phenyl-1H-1,2,4-triazol-5-amine 1,2,4-Triazole Phenyl (3), Amine (5) Triazole, Phenyl, Primary Amine

Key Observations:

Heterocyclic Core: The target compound’s 1,2,4-triazole core distinguishes it from Methiopropamine (lacking a triazole) and tetrazole analogs (e.g., ).

Substituent Position : The methyl group at position 1 and thiophen-2-yl at position 3 contrast with analogs like 3-phenyltriazol-5-amine (), where a phenyl group at position 3 increases aromaticity but reduces sulfur-mediated electronic effects.

Amine Chain : The propan-1-amine chain differs from Methiopropamine’s propan-2-amine, altering steric and electronic profiles. Propan-1-amine’s linear structure may improve membrane permeability compared to branched analogs .

Table 2: Application Comparison

Compound Type Applications Notable Properties Reference
Target Compound Pharmaceuticals, Agrochemicals Thiophene enhances lipophilicity; triazole enables enzyme inhibition -
Methiopropamine Controlled substance (stimulant) Simple amine-thiophene structure; psychoactive
Triazole-propanamine analogs Antifungal agents, Pesticides Triazole’s affinity for cytochrome P450 enzymes
Tetrazole derivatives Metabolic stability in drug design Tetrazole’s resistance to oxidative degradation
  • Pharmaceutical Potential: The target compound’s triazole-thiophene system may mimic azole antifungals (e.g., fluconazole), but its thiophene could reduce off-target effects compared to phenyl analogs .
  • Agrochemical Use : Triazole derivatives in and act as pesticides, suggesting the target compound’s thiophene might enhance insecticidal activity via sulfur interactions.

Physicochemical Properties

  • Solubility : The thiophene ring increases hydrophobicity compared to phenyl analogs (), but the propan-1-amine chain may improve aqueous solubility via hydrogen bonding.
  • Stability : Methyl substitution on the triazole (as in ) likely enhances thermal stability, similar to high-density triazole oxidizers in .

Biological Activity

n-Methyl-1-(1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)propan-1-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and antioxidant properties. This article provides a detailed examination of its biological activity, supported by relevant data tables and research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₇H₈N₄S
Molecular Weight 180.23 g/mol
IUPAC Name This compound
PubChem CID 62732812
Appearance Powder

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of thiophene and triazole have shown significant antibacterial activity against various bacterial strains:

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against these bacteria, demonstrating potent antibacterial properties comparable to established antibiotics like ciprofloxacin .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Triazole derivatives have been reported to exhibit strong antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.

Antioxidant Testing Results

In a study assessing the antioxidant capacity of various triazole compounds, results showed DPPH radical scavenging activities ranging from 69.0% to 88.2%. Such high percentages indicate a strong ability to neutralize free radicals, which is beneficial for preventing cellular damage .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological efficacy of this compound. Research has demonstrated that modifications in the thiophene and triazole moieties significantly affect the compound's biological activities.

Key Findings on SAR

The introduction of different substituents on the thiophene ring or variations in the triazole structure can enhance or diminish antimicrobial and antioxidant activities. For example, certain substitutions led to compounds with MIC values lower than those of standard treatments .

Q & A

Q. What are the recommended synthetic routes for n-Methyl-1-(1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)propan-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. For example, intermediates like 1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazole can be synthesized via condensation of N-methyl anthranilic acid with thiophen-2-carboxylic acid (as seen in analogous triazole derivatives) . Subsequent alkylation with propan-1-amine derivatives under reflux conditions in ethanol or THF is critical.
  • Key Factors :
  • Use of bromine or iodine as catalysts for cyclization.
  • Temperature control (60–80°C) to avoid side reactions.
  • Solvent polarity impacts reaction kinetics; ethanol is preferred for intermediate stability .
  • Yield Optimization :
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>90%), with yields ranging from 70–85% under optimized conditions .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures accurate structural confirmation:
  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., thiophene protons at δ 7.1–7.3 ppm and triazole NH at δ 8.2–8.5 ppm) .
  • IR Spectroscopy : Confirm amine (–NH) stretches (3300–3500 cm⁻¹) and triazole C=N vibrations (1600–1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Use ESI+ mode for molecular ion validation (e.g., [M+H]+ expected vs. observed mass error < 2 ppm) .
  • HPLC-PDA : Purity assessment with C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity of this compound?

  • Methodological Answer : Molecular docking and QSAR modeling are critical:
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for anti-tubercular activity). Validate poses with RMSD < 2.0 Å .
  • ADMET Prediction : Tools like SwissADME assess bioavailability, blood-brain barrier permeability, and CYP450 interactions .
  • Case Study : Analogous triazole derivatives showed MIC values of 0.5–2.0 µg/mL against M. tuberculosis, correlating with docking scores .

Q. How should researchers address contradictions in spectral data or biological activity across studies?

  • Methodological Answer : Contradictions often arise from tautomerism, impurities, or experimental variability:
  • Tautomer Resolution : X-ray crystallography (e.g., resolving 1,2,4-triazole tautomers with planar dihedral angles <5°) clarifies structural ambiguities .
  • Impurity Profiling : LC-MS/MS identifies byproducts (e.g., methylated side products) that may skew bioactivity results .
  • Biological Replicates : Use triplicate assays with positive/negative controls (e.g., rifampicin for anti-TB studies) to ensure reproducibility .

Q. What strategies optimize reaction scalability while maintaining stereochemical integrity?

  • Methodological Answer :
  • Flow Chemistry : Continuous reactors minimize batch variability and improve heat transfer for exothermic steps (e.g., triazole cyclization) .
  • Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C for hydrogenation) enhance enantiomeric excess (>95%) in chiral intermediates .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

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